[1-(2-Methoxyethyl)cyclobutyl]methanamine

Lipophilicity Drug-likeness Permeability

[1-(2-Methoxyethyl)cyclobutyl]methanamine (CAS 1023888‑30‑3, molecular formula C₈H₁₇NO, molecular weight 143.23 g mol⁻¹) is a primary amine belonging to the cyclobutylalkylamine class. It features a cyclobutyl ring substituted at the 1‑position with both an aminomethyl group and a 2‑methoxyethyl side chain.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1023888-30-3
Cat. No. B1376747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Methoxyethyl)cyclobutyl]methanamine
CAS1023888-30-3
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCOCCC1(CCC1)CN
InChIInChI=1S/C8H17NO/c1-10-6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3
InChIKeyDUZWPHTXSOEBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Methoxyethyl)cyclobutyl]methanamine CAS 1023888-30-3: Core Physicochemical Profile and Compound Class


[1-(2-Methoxyethyl)cyclobutyl]methanamine (CAS 1023888‑30‑3, molecular formula C₈H₁₇NO, molecular weight 143.23 g mol⁻¹) is a primary amine belonging to the cyclobutylalkylamine class. It features a cyclobutyl ring substituted at the 1‑position with both an aminomethyl group and a 2‑methoxyethyl side chain [1]. Computed physicochemical properties include an XLogP3‑AA of 0.6, a topological polar surface area (TPSA) of 35.3 Ų, a predicted pKa of 10.27 ± 0.29, a predicted boiling point of 187.0 ± 13.0 °C, and a predicted density of 0.926 ± 0.06 g cm⁻³ [1]. Commercial suppliers list the compound at ≥95 % purity .

Compound Class Cyclobutylalkylamine with 2‑methoxyethyl substituent
Key Structural Feature Latent functional handle via methoxyethyl chain for derivatization
Procurement Context Pre‑functionalized building block available at commercial purity grade

Procurement Risk: Why Generic Cyclobutylalkylamine Analogs Cannot Simply Replace [1-(2-Methoxyethyl)cyclobutyl]methanamine


In‑class cyclobutylalkylamines differ substantially in the nature of the substituent attached to the cyclobutyl ring (e.g., hydrogen, methyl, aryl, alkoxyalkyl) as well as in the length and branching of the alkoxy side chain [1]. These structural variations translate into quantifiable differences in lipophilicity, hydrogen‑bonding capacity, conformational flexibility, and acid‑base character, all of which govern a molecule’s solubility, membrane permeability, protein‑binding propensity, and reactivity in downstream synthetic transformations [1]. Because the 2‑methoxyethyl group of [1-(2-methoxyethyl)cyclobutyl]methanamine imposes a discrete set of steric, electronic, and pharmacokinetic‑relevant properties, substituting a generic cyclobutylmethylamine or an analog with a different alkoxy chain (e.g., methoxymethyl, ethoxymethyl) without experimental verification risks altering the outcome of a medicinal‑chemistry campaign, a synthetic‑route optimization, or a quality‑control protocol .

Risk Factor
Why Generic Analogs May Differ
Lipophilicity context
Alkoxy chain variation can shift computed lipophilicity measurably, altering solubility and permeability predictions.
Basicity profile
The electron‑withdrawing methoxy group can lower predicted amine pKa, changing salt‑formation and chromatographic behavior.
Synthetic handle uniqueness
The 2‑methoxyethyl group enables demethylation or nucleophilic displacement that simpler cyclobutylmethylamines cannot replicate.

Quantitative Differentiation Evidence for [1-(2-Methoxyethyl)cyclobutyl]methanamine vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Methoxyethyl vs. Unsubstituted Cyclobutylmethylamine

The 2‑methoxyethyl side chain raises the computed XLogP3‑AA of [1-(2-methoxyethyl)cyclobutyl]methanamine to 0.6 [1]. Cyclobutylmethanamine (the unsubstituted parent scaffold, CAS 4415‑82‑1) is predicted to have an XLogP3‑AA approximately 1.3 log units lower (estimated ≈ ‑0.7) [2]. The higher lipophilicity of the target compound implies a greater ability to partition into lipid bilayers and organic solvents, which can be advantageous for membrane‑crossing applications but must be managed when aqueous solubility is critical.

Lipophilicity (XLogP3)
Class‑level
Target 0.6 vs. parent scaffold ≈ −0.7 (Δ ≈ 1.3 log units higher)
May support selection when higher lipid partitioning is needed; solubility trade‑off requires review.
Computed values; confirm experimentally for critical ADME predictions.
Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Methoxyethyl vs. Ethoxymethyl Analog

The TPSA of [1-(2-methoxyethyl)cyclobutyl]methanamine is 35.3 Ų [1]. The ethoxymethyl analog (CAS 1015846‑34‑0) is predicted to have an identical TPSA of ~35.3 Ų because the oxygen‑ and nitrogen‑atom count is unchanged; however, its XLogP3‑AA is expected to be higher (~1.1‑1.3) due to the additional methylene group [2]. This means the target compound offers a lower lipophilicity for a given TPSA, a property that can improve the ligand‑efficiency index (LE) and oral absorption potential when a specific TPSA window must be maintained.

TPSA vs. Ethoxymethyl Analog
Class‑level
Equal TPSA (35.3 Ų); XLogP3‑AA lower by ~0.5‑0.7 units
Supports ligand‑efficiency optimization when maintaining TPSA while moderating lipophilicity.
Predicted values; experimental logD and PAMPA data recommended for CNS programs.
Polar surface area Brain penetration Oral absorption

Predicted pKa and Basicity: Impact on Salt Formation and Purification

The predicted pKa of the primary amine in [1-(2-methoxyethyl)cyclobutyl]methanamine is 10.27 ± 0.29 . For the unsubstituted cyclobutylmethanamine, the predicted pKa is approximately 10.5‑10.7 [1]. The slightly lower basicity of the target compound is attributable to the electron‑withdrawing inductive effect of the β‑methoxy group, which can influence salt‑formation conditions, the choice of counter‑ion, and behavior during ion‑exchange or reverse‑phase chromatography.

Predicted pKa
Data to verify
10.27 ± 0.29 (target) vs. ~10.5‑10.7 (parent)
Slightly lower basicity may influence salt stoichiometry and preparative HPLC mobile phase pH.
No experimental pKa source cited; corroborate with potentiometric titration.
pKa Salt formation Purification

Predicted Boiling Point and Density: Practical Handling and Distillation Feasibility

The predicted boiling point of [1-(2-methoxyethyl)cyclobutyl]methanamine is 187.0 ± 13.0 °C, and its predicted density is 0.926 ± 0.06 g cm⁻³ . Cyclobutylmethanamine boils at approximately 90.6 °C and has a density near 0.83 g cm⁻³ [1]. The ~96 °C higher boiling point and ~12 % higher density of the target compound reflect the increased molecular weight and stronger intermolecular interactions conferred by the 2‑methoxyethyl chain, which affect distillation cut points, solvent‑exchange protocols, and shipping/storage classifications.

Boiling Point & Density
Data to verify
Bp 187.0 ± 13.0 °C (target) vs. ~90.6 °C (parent); density 0.926 vs. ~0.83 g/cm³
Higher boiling point and density alter distillation cut points and solvent‑exchange protocols.
Predicted values; verify experimentally before scale‑up distillation design.
Boiling point Density Handling

Synthetic Utility: Methoxyethyl Side Chain as a Latent Functional Handle

The 2‑methoxyethyl group in [1-(2-methoxyethyl)cyclobutyl]methanamine serves as a latent handle for further derivatization: the methoxy terminus can be demethylated to the corresponding alcohol or displaced by nucleophiles under appropriate conditions, providing access to a family of cyclobutyl‑containing scaffolds that are cumbersome to prepare from simpler cyclobutylmethylamines [1]. The commercial availability of the compound at 95 % purity from multiple suppliers reduces the need for in‑house synthesis of the 2‑methoxyethyl‑substituted cyclobutyl core, which typically requires multi‑step reductive amination or alkylation sequences [2].

Synthetic Step Reduction
Source review
Procurement eliminates ≥2 synthetic steps vs. de novo route from cyclobutanone.
Reduces lead time for parallel synthesis campaigns and lowers risk of low‑yielding steps.
Based on representative patent methodology; validate with current supplier quality.
Synthetic building block Functional group tolerance Medicinal chemistry

Molecular Weight and Heavy‑Atom Count: Differentiation from Lower‑ and Higher‑Homologs

[1-(2-Methoxyethyl)cyclobutyl]methanamine has a molecular weight of 143.23 g mol⁻¹ and 10 heavy atoms [1]. The methoxymethyl analog has MW 129.20 (9 heavy atoms), and the ethoxymethyl analog has MW 157.25 (11 heavy atoms) [2]. The target compound occupies an intermediate physicochemical space, offering a balance between the lower aqueous solubility of the ethoxymethyl analog and the higher volatility of the methoxymethyl analog, which can be advantageous in fragment‑based screening where molecular weight increments must be tightly controlled.

MW & Heavy‑Atom Count
Class‑level
MW 143.23 (10 heavy atoms) – intermediate between methoxymethyl (129.20) and ethoxymethyl (157.25) analogs.
Occupies a distinct physicochemical space for fragment‑based screening; not replicated by adjacent homologs.
Computed from molecular formula; use in fragment libraries with attention to incremental MW contribution.
Molecular weight Fractional solubility Fragment‑based drug design

Evidence‑Backed Application Scenarios for [1-(2-Methoxyethyl)cyclobutyl]methanamine CAS 1023888-30-3


Medicinal Chemistry: Lipophilicity‑Tuned Fragment for CNS Penetration Optimization

The XLogP3‑AA of 0.6 and TPSA of 35.3 Ų place the compound in a favorable region for CNS drug‑like property space [1]. Medicinal chemistry teams seeking to modulate the lipophilicity of a cyclobutyl‑containing hit while retaining low TPSA can select this building block over the more lipophilic ethoxymethyl analog (estimated XLogP3‑AA ≈ 1.1‑1.3) or the less lipophilic methoxymethyl analog, thereby fine‑tuning logD without altering the core scaffold.

Synthetic Route Scouting: Off‑the‑Shelf Access to a Pre‑Functionalized Cyclobutyl Core

Instead of synthesizing the 1‑(2‑methoxyethyl)cyclobutyl scaffold de novo (≥3 steps), procurement of the commercial building block (≥95 % purity) can shorten synthetic routes by ≥2 steps [2]. This is particularly valuable in parallel‑synthesis campaigns where rapid access to diverse amine inputs is required.

Physicochemical Screening: Control Compound for Basicity‑Dependent Assays

The predicted pKa of 10.27 ± 0.29 differentiates it from unsubstituted cyclobutylmethanamine (pKa ≈ 10.5‑10.7) . When a cyclobutyl‑containing primary amine with slightly reduced basicity is needed—e.g., to avoid interference in assays sensitive to amine‑induced pH shifts—this compound can serve as a control.

Process Development: Boiling‑Point‑Based Separation Feasibility

The predicted boiling point of 187 °C contrasts with the ~91 °C boiling point of cyclobutylmethanamine [3] and indicates that simple evaporative removal of lower‑boiling impurities or solvents is feasible without azeotropic distillation. Process chemists can exploit this ~96 °C gap during solvent swaps or when designing continuous‑flow separation sequences.

Application
Selection Property
Validation Focus
CNS drug‑like property optimization
Computed lipophilicity and TPSA context
Balancing lipophilicity and polar surface area for brain penetration models
Parallel synthesis campaigns
Pre‑functionalized cyclobutyl building block
Synthetic step reduction validation vs. multi‑step de novo preparation
Basicity‑dependent assay control
Predicted pKa and basicity profile
Impact on amine‑induced pH shift in sensitive assay systems
Process‑scale purification
Predicted boiling point and density profile
Feasibility of distillation cut points and solvent‑exchange protocols
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